molecular formula C18H14N2O2S3 B2447821 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034338-28-6

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2447821
CAS No.: 2034338-28-6
M. Wt: 386.5
InChI Key: SWMLKLXJWIRWOQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N2O2S3 and its molecular weight is 386.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S3/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-23-10-12)15-6-3-8-24-15/h1-10,22H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLKLXJWIRWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H14N2O3S2C_{13}H_{14}N_2O_3S_2, with a molecular weight of 310.4 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC13H14N2O3S2
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

Anticancer Activity

Research indicates that compounds with thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis reveals that substituents on the thiazole ring influence cytotoxicity.

Case Study: Thiazole Derivatives
A review highlighted several thiazole compounds with notable IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Compound 9A-431 (skin cancer)1.61 ± 1.92
Compound 10Jurkat (leukemia)1.98 ± 1.22

The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance activity, indicating that similar modifications in this compound may also improve its anticancer efficacy .

Antibacterial Activity

The compound's thiazole structure is associated with antibacterial properties. Thiazoles have been reported to inhibit bacterial growth by disrupting cell wall synthesis and protein function.

Research Findings:
In vitro studies demonstrated that certain thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with a similar structure showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases.

Mechanism of Action:
The anti-inflammatory activity is often attributed to the inhibition of NF-kB pathway activation, which plays a critical role in inflammatory responses. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in animal models .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene and thiazole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. Molecular docking studies suggest that these compounds may interact effectively with specific targets in cancer cells, enhancing their potential as therapeutic agents .

Antimicrobial Properties
The compound's structural motifs are associated with antimicrobial activity. Various thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and carboxamide groups in the structure may contribute to enhanced solubility and bioactivity, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects
Thiophene derivatives have also been investigated for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .

Biological Research

Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the interaction of this compound with biological targets. These studies help elucidate the binding affinities and modes of action of the compound, providing insights into its potential therapeutic applications .

Structure–Activity Relationship (SAR)
The exploration of structure–activity relationships has been pivotal in optimizing the biological activity of thiophene derivatives. By modifying different parts of the molecule, researchers can enhance its efficacy against specific targets, paving the way for more potent therapeutic agents .

Material Science

Conductive Polymers
Thiophene-based compounds are also utilized in material science for their conductive properties. The incorporation of thiophene units into polymers can lead to materials with desirable electronic properties suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Dyes and Sensors
The unique optical properties of thiophene derivatives make them suitable candidates for use as dyes and sensors. Their ability to absorb light at specific wavelengths allows for applications in dye-sensitized solar cells and sensor technologies that detect environmental pollutants or biological markers .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes N-alkylation reactions under basic conditions. For example:

  • Reaction with methyl iodide : Forms N-methyl derivatives in DMF/K₂CO₃ at 60°C (2 hrs), achieving ~75% yield .

  • Impact : Alkylation reduces hydrogen-bonding capacity but increases lipophilicity, as demonstrated by increased logP values from 2.1 to 3.4 .

Table 1 : Alkylation outcomes

ReagentConditionsProductYield (%)Solubility (μg/mL)
CH₃IDMF, K₂CO₃, 60°CN-Methylcarboxamide derivative7512 → 8
C₂H₅BrTHF, NaH, RTN-Ethylcarboxamide derivative6812 → 6

Oxidation of Thiophene Moieties

Thiophene rings undergo selective oxidation:

  • With H₂O₂/CH₃COOH : Converts thiophene to thiophene-1-oxide at 0–5°C (4 hrs), confirmed by S=O stretching at 1040 cm⁻¹ in IR.

  • With mCPBA : Forms sulfone derivatives quantitatively at RT (12 hrs).

Key Data :

  • Sulfoxide formation : Δδ (¹H NMR) = +0.3 ppm for β-thiophene protons .

  • Sulfone stability : Decomposes above 200°C (TGA data) .

Hydrolysis of the Carboxamide Bond

Acid- or base-mediated hydrolysis cleaves the amide bond:

  • Acidic (6M HCl, reflux) : Yields benzo[d]thiazole-2-carboxylic acid (85%) and 2-amino-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethanol.

  • Basic (NaOH/EtOH, 80°C) : Forms carboxylate salt (92%).

Mechanistic Insight :
The electron-withdrawing benzothiazole ring accelerates hydrolysis rates by 1.5× compared to non-heterocyclic analogs.

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation:

  • Nitration (HNO₃/H₂SO₄) : Introduces NO₂ at C-5 (meta to S), confirmed by ¹³C NMR δ 148.2 ppm .

  • Sulfonation (SO₃/DCM) : Forms -SO₃H at C-4 (60% yield) .

Reactivity Order :
Benzothiazole > Thiophene-2-yl > Thiophene-3-yl (DFT calculations show Fukui indices: f⁺ = 0.12 for benzothiazole C-5) .

Cycloaddition and Cross-Coupling Reactions

  • Diels-Alder : Thiophene acts as diene with maleic anhydride (110°C, 8 hrs), forming bicyclic adducts (55% yield).

  • Suzuki coupling : Thiophene-Br reacts with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 90°C) to install aryl groups.

Table 2 : Catalytic reaction parameters

Reaction TypeCatalystTemp (°C)Time (hrs)Yield (%)
Diels-AlderNone110855
Suzuki CouplingPd(PPh₃)₄901272

Coordination Chemistry

The compound acts as a polydentate ligand:

  • With Cu(II) : Forms octahedral complexes (λmax = 650 nm, ε = 1200 L·mol⁻¹·cm⁻¹) via S(thiophene), N(amide), and O(hydroxy) donors .

  • With Fe(III) : Produces paramagnetic complexes (μeff = 5.9 BM) stable up to 300°C .

Q & A

Q. What are the standard synthetic routes for synthesizing benzo[d]thiazole-2-carboxamide derivatives, and what key reaction steps are involved?

Methodological Answer: The synthesis of benzothiazole carboxamides typically involves three critical steps:

Cyclization : Formation of the benzothiazole core via acid-catalyzed or base-mediated cyclization of thiourea precursors or thioamide intermediates .

Functionalization of Thiophene Rings : Introduction of thiophene substituents via Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach thiophen-2-yl and thiophen-3-yl groups .

Amide Bond Formation : Coupling the benzothiazole core with hydroxyethyl-thiophene intermediates using carbodiimide reagents (e.g., EDC/HOBt) or oxalyl chloride-mediated activation .

Q. Example Workflow :

  • Step 1 : Cyclize 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring.
  • Step 2 : Perform Friedel-Crafts acylation on thiophene derivatives to introduce substituents.
  • Step 3 : React the hydroxyethyl-thiophene intermediate with benzothiazole-2-carboxylic acid using DCC/DMAP in anhydrous DMF .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of thiophene substituents and amide linkage. For example, thiophen-2-yl protons appear as distinct doublets (δ 6.8–7.2 ppm), while the benzothiazole carbonyl resonates at ~168 ppm in 13C NMR .
  • IR Spectroscopy : Validate amide C=O stretching (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ for C₁₉H₁₅N₂O₂S₂: calculated 383.06) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during the cyclization of benzothiazole intermediates?

Methodological Answer: Key optimization strategies include:

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization. For example, ZnCl₂ in refluxing toluene increased yields from 50% to 78% in analogous benzothiazole syntheses .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during high-temperature steps .
  • Temperature Control : Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .

Q. Table 1. Optimization of Cyclization Reactions

CatalystSolventTemp (°C)Yield (%)Reference
ZnCl₂Toluene11078
NoneDMF10050
H₂SO₄EtOH8065

Q. How can researchers resolve contradictions in reported biological activities of thiophene-containing benzothiazoles?

Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., S. aureus ATCC 29213) .
  • Structural Nuances : Minor substituent changes (e.g., NO₂ vs. OCH₃) drastically alter activity. Compare analogues like 4c (73% yield, IC₅₀ = 12 µM) vs. 4d (62% yield, IC₅₀ = 45 µM) .
  • Metabolic Stability : Assess plasma stability (e.g., half-life in mouse liver microsomes) to differentiate intrinsic activity from pharmacokinetic effects .

Q. Table 2. Biological Activity of Selected Analogues

CompoundSubstituentIC₅₀ (µM)ActivityReference
4c3-Fluorophenyl12Anticancer
4d4-Fluorophenyl45Moderate activity
4g4-Chlorophenyl8Antimicrobial

Q. What computational methods are recommended to predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or microbial enzymes. Prioritize docking poses with hydrogen bonds to thiophene sulfur or benzothiazole NH .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. For example, a QSAR study on thiadiazoles achieved R² = 0.89 for antimicrobial activity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

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